Loxapine hydrochloride
Overview
Description
Loxapine hydrochloride is a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . This compound is known for its ability to manage symptoms of psychotic disorders by antagonizing dopamine and serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of loxapine hydrochloride involves several key steps:
Condensation Reaction: A compound I and a compound II undergo a condensation reaction in an organic solvent to form an intermediate III.
Reduction Condensation Reaction: The intermediate III is then subjected to a reduction condensation reaction to yield intermediate IV.
Final Reaction: Intermediate IV reacts with N-methyl piperazine to produce the target compound, loxapine.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yield and purity. The reagents and raw materials used are readily available, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Loxapine hydrochloride undergoes various chemical reactions, including:
Oxidation: Loxapine can be oxidized to form hydroxyloxapine and other metabolites.
Reduction: Reduction reactions can convert loxapine to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or chlorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation Products: Hydroxyloxapine, hydroxyloxapine-N-oxide.
Reduction Products: Reduced forms of loxapine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Loxapine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic antipsychotics.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and bipolar disorder.
Industry: Utilized in the development of new antipsychotic medications and formulations.
Mechanism of Action
Loxapine hydrochloride exerts its effects by antagonizing dopamine and serotonin receptors. It primarily blocks the dopamine D2 receptors and serotonin 5-HT2 receptors, leading to a decrease in excitability of subcortical inhibitory areas. This results in tranquilization and suppression of aggressive behavior . The exact molecular pathways involved are still under investigation, but changes in neurotransmitter levels and receptor activity are key components .
Comparison with Similar Compounds
Clozapine: Structurally similar to loxapine, used as an antipsychotic.
Haloperidol: Another antipsychotic with a different chemical structure but similar therapeutic effects.
Chlorpromazine: A phenothiazine antipsychotic with similar uses
Uniqueness of Loxapine Hydrochloride: this compound is unique due to its structural similarity to clozapine while exhibiting properties of both typical and atypical antipsychotics. It has a well-established profile for managing agitation and aggression in psychiatric conditions, making it a versatile option in clinical settings .
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1977-10-2 (Parent) | |
Record name | Loxapine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70203304 | |
Record name | Loxapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-23-0 | |
Record name | Loxapine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXAPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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